N-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SNIPER(ABL)-024 is a chimeric small molecule designed to induce the degradation of the BCR-ABL fusion protein, which is implicated in chronic myelogenous leukemiaThese molecules recruit inhibitor of apoptosis protein ubiquitin ligases to target proteins, leading to their degradation via the ubiquitin-proteasome system .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SNIPER(ABL)-024 involves the conjugation of a ligand for the BCR-ABL protein with a ligand for the inhibitor of apoptosis protein ubiquitin ligase. The process typically includes the following steps:
Ligand Synthesis: Separate synthesis of the BCR-ABL ligand and the inhibitor of apoptosis protein ligand.
Linker Attachment: A chemical linker is attached to one of the ligands.
Conjugation: The two ligands are conjugated through the linker to form the final chimeric molecule
Industrial Production Methods
Industrial production of SNIPER(ABL)-024 would involve scaling up the synthetic route described above. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. The process would also involve rigorous quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
SNIPER(ABL)-024 primarily undergoes the following types of reactions:
Ubiquitination: The compound induces ubiquitination of the BCR-ABL protein, marking it for degradation by the proteasome.
Proteasomal Degradation: Following ubiquitination, the BCR-ABL protein is degraded by the proteasome.
Common Reagents and Conditions
Reagents: The synthesis involves reagents such as coupling agents, solvents, and catalysts.
Conditions: Typical conditions include controlled temperature, pH, and reaction time to ensure optimal conjugation and stability of the final product
Major Products
Scientific Research Applications
SNIPER(ABL)-024 has several scientific research applications:
Chemistry: Used as a tool to study protein degradation pathways and the ubiquitin-proteasome system.
Biology: Helps in understanding the role of BCR-ABL in cell signaling and cancer progression.
Medicine: Potential therapeutic agent for treating chronic myelogenous leukemia by targeting and degrading the BCR-ABL protein.
Industry: Can be used in the development of new targeted therapies and drug discovery
Mechanism of Action
SNIPER(ABL)-024 exerts its effects by recruiting the inhibitor of apoptosis protein ubiquitin ligase to the BCR-ABL protein. This recruitment leads to the ubiquitination of BCR-ABL, marking it for degradation by the proteasome. The degradation of BCR-ABL results in the inhibition of cell proliferation and induction of apoptosis in chronic myelogenous leukemia cells .
Comparison with Similar Compounds
Similar Compounds
- SNIPER(ABL)-2
- SNIPER(ABL)-3
- Proteolysis-targeting chimeras (PROTACs)
Uniqueness
SNIPER(ABL)-024 is unique in its ability to specifically target the BCR-ABL protein for degradation. Unlike other similar compounds, it has been optimized for higher efficacy and selectivity in degrading BCR-ABL, making it a promising candidate for therapeutic applications in chronic myelogenous leukemia .
Properties
Molecular Formula |
C52H61F3N8O9S |
---|---|
Molecular Weight |
1031.1 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]ethyl]-3-[6-[4-(trifluoromethoxy)anilino]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C52H61F3N8O9S/c1-34(56-2)48(65)62-46(35-9-4-3-5-10-35)51(67)63-21-8-15-44(63)50-61-43(32-73-50)47(64)37-12-7-14-41(30-37)71-28-27-70-26-25-69-24-23-68-22-20-57-49(66)38-13-6-11-36(29-38)42-31-45(59-33-58-42)60-39-16-18-40(19-17-39)72-52(53,54)55/h6-7,11-14,16-19,29-35,44,46,56H,3-5,8-10,15,20-28H2,1-2H3,(H,57,66)(H,62,65)(H,58,59,60) |
InChI Key |
WDQUTOHXUGVTJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)OCCOCCOCCOCCNC(=O)C5=CC=CC(=C5)C6=CC(=NC=N6)NC7=CC=C(C=C7)OC(F)(F)F)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.